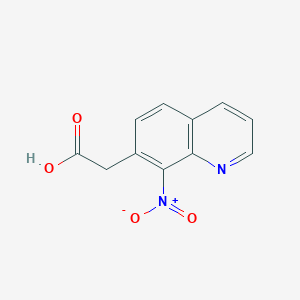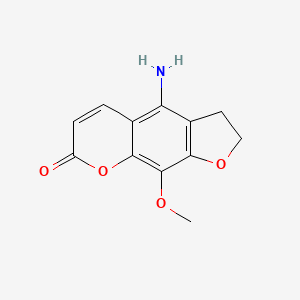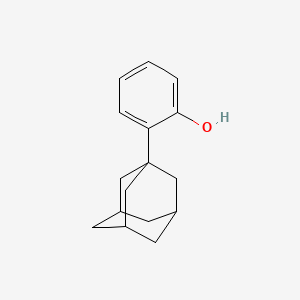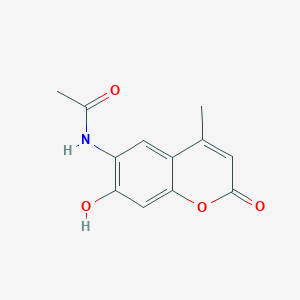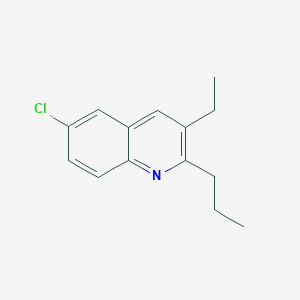
6-Chloro-3-ethyl-2-propyl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-ethyl-2-propyl-quinoline is a quinoline derivative, a class of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely found in nature and have significant applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, making it a crucial structure in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . The reaction mechanism involves the initial dehydration of glycerol to give acrolein, followed by 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield the quinoline structure .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-ethyl-2-propyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly
Eigenschaften
CAS-Nummer |
3299-46-5 |
|---|---|
Molekularformel |
C14H16ClN |
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
6-chloro-3-ethyl-2-propylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-3-5-13-10(4-2)8-11-9-12(15)6-7-14(11)16-13/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
VDCPQKOVVFYNOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C2C=C(C=CC2=N1)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





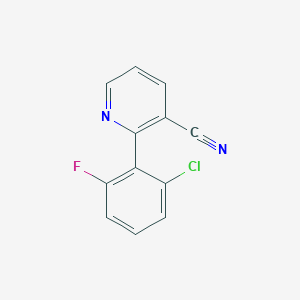



![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

